5-chloro-2-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
5-chloro-2-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10ClFN4O3 and its molecular weight is 348.72. The purity is usually 95%.
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Scientific Research Applications
RET Kinase Inhibitors for Cancer Therapy
Research by Mei Han et al. (2016) describes the design, synthesis, and evaluation of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including oxadiazole, as RET kinase inhibitors. These compounds exhibit moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels, suggesting potential applications in cancer therapy (Han et al., 2016).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study synthesizing and evaluating oxadiazole derivatives for their anticancer activity. One compound was found to be the most active on breast cancer cell lines, indicating the potential of oxadiazole-containing compounds in cancer treatment (Salahuddin et al., 2014).
Antimicrobial Activity
N. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom significantly enhanced the antimicrobial activity of these compounds (Desai et al., 2013).
Anti-Inflammatory and Anti-Cancer Agents
Madhavi Gangapuram and K. Redda (2009) synthesized novel compounds combining oxadiazole with dihydropyridin, showing potential as anti-inflammatory and anti-cancer agents. This suggests that the structural features of oxadiazole can be utilized in developing therapeutics for inflammation and cancer (Gangapuram & Redda, 2009).
Protoporphyrinogen IX Oxidase Inhibitors
Research by Bin Li et al. (2005) on trifluoromethyl-substituted compounds, including those with fluorobenzamide groups, explored their potential as protoporphyrinogen IX oxidase inhibitors, relevant in the development of herbicides and antimicrobial agents (Li et al., 2005).
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c16-9-1-2-11(17)10(6-9)15(23)19-7-13-20-14(21-24-13)8-3-4-18-12(22)5-8/h1-6H,7H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHWZVLBLSSDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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